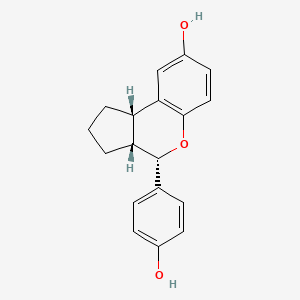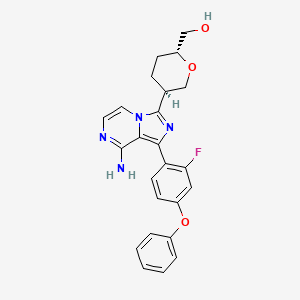
Apoptosis inducer 17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apoptosis inducer 17 is a hybrid molecule composed of curcumin and piperlongumine. This compound is known for its ability to induce apoptosis, or programmed cell death, in cancer cells. It achieves this by activating the c-Jun N-terminal kinase (JNK) signaling pathway, which leads to cell cycle arrest and apoptosis in lung cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of apoptosis inducer 17 involves the conjugation of curcumin and piperlongumine. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the successful formation of the hybrid molecule. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Apoptosis inducer 17 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of different derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols or amines.
Applications De Recherche Scientifique
Apoptosis inducer 17 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of apoptosis and to develop new synthetic methods for hybrid molecules.
Biology: It is used to investigate the cellular pathways involved in apoptosis and to identify potential targets for cancer therapy.
Medicine: It has potential therapeutic applications in the treatment of cancer, as it can selectively induce apoptosis in cancer cells while sparing normal cells.
Industry: It can be used in the development of new anticancer drugs and in the production of research reagents for studying apoptosis.
Mécanisme D'action
Apoptosis inducer 17 exerts its effects by activating the JNK signaling pathway. This pathway involves the phosphorylation of JNK, which in turn activates downstream targets such as c-Jun and activating transcription factor-2 (ATF-2). These transcription factors then promote the expression of pro-apoptotic genes, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Curcumin: A natural compound with anti-inflammatory and anticancer properties.
Piperlongumine: A natural compound known for its ability to induce oxidative stress and apoptosis in cancer cells.
Paclitaxel: A chemotherapy drug that induces apoptosis by stabilizing microtubules and preventing cell division.
Thapsigargin: An endoplasmic reticulum stressor that induces apoptosis by disrupting calcium homeostasis.
Uniqueness: Apoptosis inducer 17 is unique in that it combines the properties of curcumin and piperlongumine, resulting in a hybrid molecule with enhanced apoptotic activity. This makes it a promising candidate for further research and development as an anticancer agent.
Propriétés
Formule moléculaire |
C25H27NO7 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one |
InChI |
InChI=1S/C25H27NO7/c1-30-20-13-16(7-9-19(20)27)12-18-6-5-11-26(25(18)29)23(28)10-8-17-14-21(31-2)24(33-4)22(15-17)32-3/h7-10,12-15,27H,5-6,11H2,1-4H3/b10-8+,18-12+ |
Clé InChI |
XWYNUWVEPGDSIQ-KWKAUDIHSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC/C(=C\C3=CC(=C(C=C3)O)OC)/C2=O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


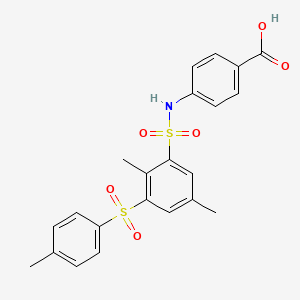
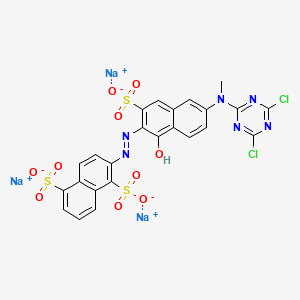
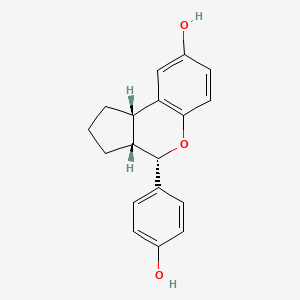

![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide](/img/structure/B12373884.png)

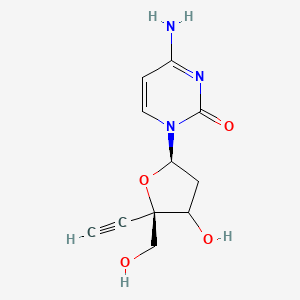
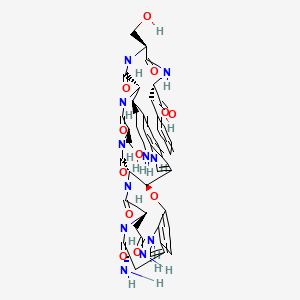
![disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12373911.png)
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12373912.png)

